JAK Family Isoform Selectivity: AZD1480 Demonstrates 5-Fold JAK2 Preference Over JAK1, Distinct from Clinical Comparators
AZD1480 exhibits a defined selectivity profile with JAK2 IC50 = 0.26 nM and JAK1 IC50 = 1.3 nM, yielding a JAK1/JAK2 selectivity ratio of 5.0 in cell-free enzymatic assays [1]. This profile contrasts sharply with tofacitinib, which preferentially inhibits JAK3 (IC50 = 1 nM) over JAK2 (IC50 = 20 nM) and JAK1 (IC50 = 112 nM) , and with ruxolitinib, which exhibits comparable potency against JAK1 and JAK2 (IC50 values of 3.3 nM and 2.8 nM, respectively) [2]. AZD1480 shows marginal selectivity over JAK1 at Km ATP and important JAK2 selectivity over JAK3 .
| Evidence Dimension | JAK isoform inhibitory potency (cell-free enzymatic assay) |
|---|---|
| Target Compound Data | JAK2 IC50 = 0.26 nM; JAK1 IC50 = 1.3 nM |
| Comparator Or Baseline | Tofacitinib: JAK3 IC50 = 1 nM, JAK2 IC50 = 20 nM, JAK1 IC50 = 112 nM; Ruxolitinib: JAK1 IC50 = 3.3 nM, JAK2 IC50 = 2.8 nM |
| Quantified Difference | AZD1480 JAK1/JAK2 ratio = 5.0; Tofacitinib JAK2/JAK3 ratio = 20; Ruxolitinib JAK1/JAK2 ratio ≈ 1.2 |
| Conditions | Cell-free enzymatic assays at Km ATP concentrations |
Why This Matters
The 5-fold JAK2 preference enables experimental dissection of JAK2-dependent signaling with reduced confounding from JAK1 inhibition compared to pan-JAK or JAK1-preferring inhibitors.
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- [2] Quintás-Cardama A, Vaddi K, Liu P, et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. 2010;115(15):3109-3117. View Source
